(1-Methoxyisoquinolin-3-yl)-(oxazepan-2-yl)methanone
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Overview
Description
(1-Methoxyisoquinolin-3-yl)-(oxazepan-2-yl)methanone is a complex organic compound that features both isoquinoline and oxazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyisoquinolin-3-yl)-(oxazepan-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline ring, followed by the introduction of the methoxy group. The oxazepane ring is then synthesized and attached to the isoquinoline moiety through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, distillation, and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxyisoquinolin-3-yl)-(oxazepan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction can produce isoquinoline derivatives with altered functional groups.
Scientific Research Applications
(1-Methoxyisoquinolin-3-yl)-(oxazepan-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methoxyisoquinolin-3-yl)-(oxazepan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxyisoquinolin-3-yl)methanol
- (1-Methoxyisoquinolin-3-yl)acetic acid
- (1-Methoxyisoquinolin-3-yl)amine
Uniqueness
(1-Methoxyisoquinolin-3-yl)-(oxazepan-2-yl)methanone is unique due to the presence of both isoquinoline and oxazepane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1-methoxyisoquinolin-3-yl)-(oxazepan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-15-13-8-4-3-7-12(13)11-14(17-15)16(19)18-9-5-2-6-10-21-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHATWKNZAGRQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)C(=O)N3CCCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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